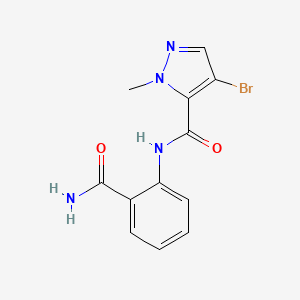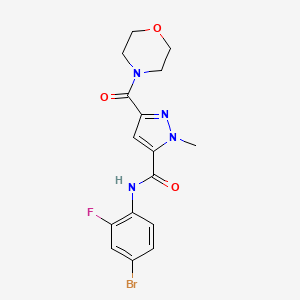
2-(5-chlorothiophen-2-yl)-N-cycloheptylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-CHLORO-2-THIENYL)-N-CYCLOHEPTYL-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring, a thienyl group, and a cycloheptyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N-CYCLOHEPTYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cycloheptyl Substitution: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the quinoline derivative.
Final Coupling: The final step involves coupling the quinoline derivative with the thienyl group under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of 2-(5-CHLORO-2-THIENYL)-N-CYCLOHEPTYL-4-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N-CYCLOHEPTYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(5-CHLORO-2-THIENYL)-N-CYCLOHEPTYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N-CYCLOHEPTYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-CHLORO-2-THIENYL)-N-CYCLOHEXYL-4-QUINOLINECARBOXAMIDE
- 2-(5-CHLORO-2-THIENYL)-N-CYCLOPENTYL-4-QUINOLINECARBOXAMIDE
- 2-(5-CHLORO-2-THIENYL)-N-CYCLOPROPYL-4-QUINOLINECARBOXAMIDE
Uniqueness
2-(5-CHLORO-2-THIENYL)-N-CYCLOHEPTYL-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of a quinoline ring, thienyl group, and cycloheptyl moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21ClN2OS |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-cycloheptylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21ClN2OS/c22-20-12-11-19(26-20)18-13-16(15-9-5-6-10-17(15)24-18)21(25)23-14-7-3-1-2-4-8-14/h5-6,9-14H,1-4,7-8H2,(H,23,25) |
InChI Key |
GISRJGJTQRJJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate](/img/structure/B10959384.png)
![4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10959387.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959391.png)
![4-(2-methylpropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959398.png)
![6-tert-butyl-2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10959403.png)
![4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10959415.png)
![4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10959424.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide](/img/structure/B10959431.png)
![13-(difluoromethyl)-4-(2-methylpyrazol-3-yl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959436.png)
![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10959444.png)
![13-(difluoromethyl)-4-[1-(5-methylpyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959452.png)

